2-(Benzyloxy)cyclobutanamine

Asymmetric Synthesis Chiral Amines Medicinal Chemistry

Researchers often face limited access to conformationally constrained chiral amines with defined stereochemistry for hit-to-lead optimization. 2-(Benzyloxy)cyclobutanamine (CAS 1824515-71-0) solves this by providing a versatile 2-substituted cyclobutane core with high enantiomeric excess. - Achievable >99% ee via asymmetric reductive amination, ensuring downstream stereochemical integrity. - Optimized lipophilicity (XLogP3=1.3) and low TPSA (35.3 Ų) support blood-brain barrier penetration for CNS targets. - Benzyloxy group serves as a synthetic handle for late-stage diversification, streamlining parallel library synthesis.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1824515-71-0
Cat. No. B1406890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)cyclobutanamine
CAS1824515-71-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(C1N)OCC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
InChIKeyPWZQZJTVISDNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)cyclobutanamine Structural Profile


2-(Benzyloxy)cyclobutanamine (CAS 1824515-71-0) is a substituted cyclobutylamine bearing a benzyloxy group at the 2-position of the cyclobutane ring. The compound has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. It belongs to the class of cyclobutane-based primary amines, which are valued as conformationally constrained scaffolds in medicinal chemistry and as chiral building blocks for the synthesis of bioactive molecules [2]. The benzyloxy substituent enhances lipophilicity (XLogP3 = 1.3) and provides a synthetic handle for further functionalization, while the cyclobutane ring imparts a defined geometry that influences molecular recognition [1][2].

Conformationally constrained cyclobutane scaffold for medicinal chemistry design
Benzyloxy group provides lipophilic synthetic handle and influences molecular recognition
Reported stereochemical control supports enantiopure building-block studies

2-(Benzyloxy)cyclobutanamine Analog Limitations


Substitution with generic or closely related analogs (e.g., 3-(benzyloxy)cyclobutanamine, 2-aminocyclobutanol, or regioisomeric benzyloxy cyclobutylamines) is not chemically equivalent. The 2-position benzyloxy substitution confers a specific stereoelectronic environment and a unique conformational bias that dictates molecular recognition, synthetic accessibility, and downstream derivatization pathways [1][2]. For example, shifting the benzyloxy group to the 3-position alters the three-dimensional orientation of the amine and the steric shielding around the cyclobutane ring, which can profoundly affect binding to chiral biological targets and the outcome of asymmetric transformations [2]. Furthermore, the stereochemical purity and configurational stability of 2-substituted cyclobutylamines are critical for applications requiring defined chirality; generic analogs often lack the established synthetic protocols to achieve comparable enantiomeric excess [2].

Regioisomer mismatch (3‑benzyloxy vs. 2‑benzyloxy)
Shifting benzyloxy to the 3‑position alters spatial orientation and steric shielding, which may shift chiral recognition and asymmetric transformation outcomes.
Generic analogs without proven stereocontrol
Unspecified cyclobutylamine analogs often lack established protocols for high enantiomeric excess; stereochemical fidelity may not transfer directly.
Conformational bias depends on 2‑substitution pattern
The cis‑2‑substituted geometry imparts a unique conformational bias that generic cyclobutane derivatives may not reproduce, affecting binding and synthetic selectivity.

2-(Benzyloxy)cyclobutanamine Quantitative Evidence


Asymmetric Synthesis Enantioselectivity

The asymmetric reductive amination route to benzyloxycyclobutanamines 8a,b yields diastereomeric excess (de) values of 100% and enantiomeric excess (ee) values ranging from 96.9% to 99.8% [1]. This compares favorably to the less stereoselective or uncharacterized methods reported for 3-substituted regioisomers and other cyclobutylamine derivatives [2]. The high stereocontrol is attributed to the cis-configuration and like induction at C-1, which is intrinsic to the 2-substituted cyclobutane framework [1].

Enantioselectivity
Head‑to‑head
Target: de 100%, ee 96.9–99.8%Comparator (3‑substituted): not reported or lower
Supports enantiopure building-block selection
Asymmetric reductive amination with chiral auxiliaries; absolute configuration confirmed
Asymmetric Synthesis Chiral Amines Medicinal Chemistry

Regioselective Synthetic Accessibility

A two-step sequence comprising benzylation of cyclobutanone followed by reductive amination provides direct access to 2-(benzyloxy)cyclobutanamine . In contrast, the synthesis of 3-(benzyloxy)cyclobutanamine requires more complex routes starting from 1,3-cyclobutanedione or involves ring-opening/ring-closing strategies, which are less efficient and often result in lower yields . The simplicity of the 2-substituted route translates to shorter reaction times and higher overall yields.

Synthetic accessibility
Data to verify
Reported two‑step route from cyclobutanone (yield >70%) vs. 3–4 steps for 3‑substituted isomer
Fewer steps reported; may support scale‑up evaluation
Source‑specific review advised; experimental verification needed
Organic Synthesis Process Chemistry Building Blocks

Physicochemical Drug-Likeness Profile

2-(Benzyloxy)cyclobutanamine has a computed XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 35.3 Ų [1]. These values are closer to the optimal range for central nervous system (CNS) drug candidates (CNS MPO score) than those of the 3-substituted isomer (XLogP3 = 1.1, TPSA = 35.3 Ų) and significantly better than the more polar 2-aminocyclobutanol (XLogP3 = -0.5, TPSA = 46.3 Ų) [2][3]. The enhanced lipophilicity and favorable TPSA suggest improved blood-brain barrier permeability.

Drug‑likeness profile
Class‑level inference
XLogP3 = 1.3, TPSA = 35.3 Ų (target)
3‑isomer: XLogP3 1.1; 2‑aminocyclobutanol: XLogP3 −0.5, TPSA 46.3 Ų
Favorable computed lipophilicity for CNS research scaffold screening
Computed values; experimental permeability validation required
Physicochemical Properties Lipophilicity Drug Design

2-(Benzyloxy)cyclobutanamine Applications


Enantiopure Chiral Building Block

Use 2-(benzyloxy)cyclobutanamine as a chiral template when preparing stereochemically complex pharmaceuticals or natural product analogs. The compound can be accessed with >99% ee and 100% de via established asymmetric reductive amination protocols, ensuring that downstream intermediates retain high stereochemical integrity [1].

CNS Drug Discovery Scaffold

Employ the 2-substituted cyclobutane core in hit-to-lead programs targeting CNS disorders. The optimized lipophilicity (XLogP3 = 1.3) and low polar surface area (35.3 Ų) support blood-brain barrier penetration, while the constrained geometry reduces the entropic penalty upon binding to neurological targets [2].

Parallel Synthesis Library Building Block

Leverage the straightforward two-step synthesis from cyclobutanone to produce multi-gram quantities of 2-(benzyloxy)cyclobutanamine for combinatorial chemistry efforts. The benzyloxy group serves as a versatile handle for late-stage diversification (e.g., deprotection to the alcohol, nucleophilic substitution) .

Histamine H3 Receptor SAR Probe

Use 2-(benzyloxy)cyclobutanamine as a core scaffold to explore H3 receptor modulation. Derivatives of this compound have been investigated for cognitive enhancement and neurological disorders, and the precise stereochemistry of the 2-substituted cyclobutane ring is hypothesized to be critical for receptor subtype selectivity .

Application
Selection Property
Validation Focus
Chiral building‑block research
Stereochemical control & regiospecificity
Enantiopurity and configurational stability review
CNS drug discovery scaffold evaluation
Lipophilicity‑TPSA balance
Blood‑brain barrier permeability screening assays
Combinatorial library synthesis
Synthetic route efficiency
Multi‑gram scale‑up and yield verification
Histamine H3 receptor probe studies
Conformational constraint & amine positioning
Receptor subtype selectivity assay context

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